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CyJohnPhos Pd G4

Cat. No.: B11940787
M. Wt: 735.2 g/mol
InChI Key: NFNOOIZHUOHMAT-UHFFFAOYSA-N
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Description

The Strategic Imperative of Cross-Coupling Methodologies for Chemical Bond Formation

The selective formation of chemical bonds, particularly carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S, etc.), is a cornerstone of modern organic chemistry. Cross-coupling reactions have emerged as one of the most powerful strategies to achieve this, enabling the construction of complex molecular architectures from readily available starting materials. researchgate.netnih.gov These methodologies are indispensable in numerous scientific fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. researchgate.net The ability to forge these critical bonds with high efficiency and selectivity has revolutionized drug discovery and development, allowing for the creation of novel therapeutic agents. researchgate.netnih.gov

Historical Trajectory and Mechanistic Paradigms of Palladium-Mediated Catalysis

Palladium-catalyzed cross-coupling reactions have a rich history, with pioneering work in the 1970s laying the foundation for this field. numberanalytics.com The reactions typically follow a common mechanistic pathway known as the catalytic cycle. fiveable.melibretexts.org This cycle generally involves three fundamental steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with an organic halide (or triflate), inserting the palladium into the carbon-halide bond to form a palladium(II) intermediate. nih.govnobelprize.org

Transmetalation : A second organic group, typically from an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds), is transferred to the palladium(II) center, displacing the halide. fiveable.menobelprize.org

Reductive Elimination : The two organic groups coupled on the palladium center form a new carbon-carbon or carbon-heteroatom bond, and the product is expelled from the coordination sphere, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. fiveable.menih.gov

This fundamental understanding has guided the development of numerous named reactions, such as the Suzuki-Miyaura, Heck, Negishi, and Stille couplings, each utilizing a different organometallic partner. libretexts.orgnobelprize.org

Evolution of Biarylphosphine Ligand Architectures in Homogeneous Palladium Catalysis

The success and broad applicability of palladium catalysis are heavily reliant on the design of the supporting ligands. brandeis.edu Ligands modulate the steric and electronic properties of the palladium center, influencing the catalyst's stability, activity, and selectivity. nih.gov Biaryl monophosphine ligands, developed extensively by the Buchwald group, have proven particularly effective. researchgate.netbrandeis.edu These ligands are characterized by their bulky and electron-rich nature, which promotes the formation of the highly reactive monoligated palladium(0) species necessary for the crucial oxidative addition step, even with challenging substrates like aryl chlorides. nih.gov The systematic modification of the biaryl backbone and the phosphine (B1218219) substituents has allowed for the fine-tuning of catalyst performance for specific applications, such as C-N and C-O bond formation. nih.gov The conformational rigidity of some biarylphosphine ligands can also accelerate the rate-limiting reductive elimination step. nih.gov

Overview of Buchwald-Type Precatalyst Generations and Their Catalytic Attributes

To improve the handling, stability, and efficiency of generating the active Pd(0) species, a series of "precatalysts" have been developed. nih.govnih.govsinocompound.com These are stable, air- and moisture-tolerant Pd(II) complexes that readily convert to the active catalyst under the reaction conditions. The Buchwald group has introduced several generations of such precatalysts, each with significant improvements. sigmaaldrich.comyoutube.com

First Generation (G1): These precatalysts required deprotonation with a strong base to generate the active Pd(0) catalyst. sigmaaldrich.com

Second Generation (G2): An improved biphenyl-based backbone allowed for activation at room temperature with weaker bases like carbonates or phosphates. sigmaaldrich.compsu.edu

Third Generation (G3): By replacing a chloride with a non-coordinating mesylate anion, G3 precatalysts exhibited enhanced solution stability and could be prepared with a wider variety of bulky phosphine ligands. nih.gov They are readily activated under mild conditions. nih.govpsu.edu

Fourth Generation (G4): To address the formation of potentially inhibitory or problematic carbazole (B46965) byproducts from the G3 scaffold, the G4 precatalysts were developed. sigmaaldrich.com They feature a methylated amino group on the biphenyl (B1667301) backbone, which leads to the formation of less intrusive N-methylcarbazole upon activation and often provides higher solubility. sigmaaldrich.com

Table 1: Comparison of Buchwald Precatalyst Generations

Feature G1 Precatalyst G2 Precatalyst G3 Precatalyst G4 Precatalyst
Scaffold Phenethylamine-based 2-Aminobiphenyl (B1664054) 2-Aminobiphenyl 2-(Methylamino)biphenyl
Activation Requires strong base Room temperature with weak bases (e.g., K₃PO₄) sigmaaldrich.com Room temperature with weak bases, improved kinetics psu.edu Maintains excellent activity and solubility sigmaaldrich.com
Stability Good Improved thermal stability Enhanced solution stability nih.govsigmaaldrich.com High stability, air- and moisture-tolerant sigmaaldrich.com
Ligand Scope Limited Broader than G1 Accommodates extremely bulky ligands sigmaaldrich.com Broad ligand scope
Byproduct - Aminobiphenyl Carbazole N-methylcarbazole (less intrusive) sigmaaldrich.com

Research Focus on CyJohnPhos Pd G4: Significance and Scope of Investigation

This article focuses specifically on This compound , a state-of-the-art fourth-generation Buchwald precatalyst. sigmaaldrich.com It combines the advanced G4 palladacycle with the CyJohnPhos ligand (2-(dicyclohexylphosphino)biphenyl), creating a powerful and versatile catalytic system. As a G4 precatalyst, it is air, moisture, and thermally stable, soluble in common organic solvents, and ensures the efficient generation of the active catalyst, often allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.comsigmaaldrich.com The CyJohnPhos ligand provides a specific steric and electronic environment that makes the catalyst highly effective across a wide array of cross-coupling reactions. sigmaaldrich.com This investigation will detail the properties and broad utility of this compound in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille couplings. sigmaaldrich.com

Table 2: Properties of this compound

Property Value
Chemical Name (2'-((Dicyclohexylphosphino)methyl)-N-methyl-[1,1'-biphenyl]-2-aminyl)methanesulfonatopalladium(II)
CAS Number Not available redoxsci.com
Molecular Formula C₃₈H₄₆NO₃PPdS sigmaaldrich.com
Molecular Weight 734.24 g/mol sigmaaldrich.com
Form Powder sigmaaldrich.com
Key Feature Fourth Generation (G4) Buchwald Precatalyst sigmaaldrich.com
Suitability Buchwald-Hartwig, Suzuki-Miyaura, Heck, Stille, Negishi, Hiyama, and Sonogashira couplings sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H47NO3PPdS- B11940787 CyJohnPhos Pd G4

Properties

Molecular Formula

C38H47NO3PPdS-

Molecular Weight

735.2 g/mol

IUPAC Name

dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C24H31P.C13H12N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

NFNOOIZHUOHMAT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.[Pd]

Origin of Product

United States

Molecular Architecture and Activation Modalities of Cyjohnphos Pd G4 Precatalyst

Structural Elucidation of the CyJohnPhos Ligand Component

The efficacy of the CyJohnPhos Pd G4 precatalyst is intrinsically linked to the unique properties of its phosphine (B1218219) ligand, CyJohnPhos. This ligand, scientifically known as (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine. sigmaaldrich.comscientificlabs.ie Its design is the result of meticulous engineering to optimize catalytic performance in a variety of cross-coupling reactions. sigmaaldrich.comscientificlabs.ie

Design Rationale of the Dicyclohexylphosphino-Substituted Biaryl Framework

The fundamental design of the CyJohnPhos ligand revolves around a biaryl phosphine backbone. nih.gov This structural motif is crucial for imparting desirable characteristics to the palladium catalyst. The dicyclohexylphosphino group provides significant steric bulk, a key feature that promotes the crucial reductive elimination step in the catalytic cycle. uj.ac.za This bulkiness helps to bring the coupling partners into proximity on the palladium center, facilitating the formation of the desired new bond.

Stereoelectronic Modulation for Tunable Catalytic Performance

The electronic properties of phosphine ligands are as critical as their steric attributes. The dicyclohexylphosphino group in CyJohnPhos is a strong electron donor, which increases the electron density at the palladium center. uj.ac.za This enhanced electron density facilitates the oxidative addition of the aryl halide to the palladium(0) species, a critical initiating step in the catalytic cycle. nih.govuj.ac.za

The ability to fine-tune the steric and electronic properties of biaryl phosphine ligands has been a driving force in their development. nih.gov By systematically modifying substituents on the biaryl backbone, chemists can modulate the ligand's properties to suit specific reaction requirements. This "tunability" allows for the rational design of ligands to overcome challenges such as the coupling of sterically hindered substrates or unreactive aryl chlorides. uj.ac.zaacs.org The development of ligands like CyJohnPhos exemplifies this principle, where the combination of bulky, electron-rich features leads to a highly active and versatile catalyst system. uj.ac.zaacs.org

Fourth-Generation Buchwald Palladacycle Technology in this compound

The this compound precatalyst represents the culmination of years of development in Buchwald palladacycle technology. These precatalysts are designed for stability, ease of handling, and efficient generation of the active catalytic species. sigmaaldrich.com

Precatalyst Design Principles: N-Methylated Aminobiphenyl Scaffold and Leaving Group Effects

A key innovation in the fourth-generation (G4) Buchwald precatalysts is the incorporation of an N-methylated aminobiphenyl scaffold. sigmaaldrich.comsigmaaldrich-jp.com This modification addresses a potential issue with earlier generation precatalysts where the activation process could generate carbazole (B46965) as a byproduct. sigmaaldrich.comsigmaaldrich-jp.com In some instances, carbazole can inhibit the catalytic reaction or complicate the purification of the final product. sigmaaldrich.comsigmaaldrich-jp.com The N-methylated scaffold in G4 precatalysts leads to the formation of the more benign N-methylcarbazole byproduct upon activation. sigmaaldrich.com

Furthermore, the G4 precatalysts, like their G3 predecessors, utilize a methanesulfonate (B1217627) (OMs) leaving group instead of the chloride found in G1 and G2 precatalysts. sigmaaldrich.comsigmaaldrich-jp.com This more electron-withdrawing and non-coordinating leaving group contributes to the enhanced stability and solubility of the precatalyst. sigmaaldrich.comsigmaaldrich-jp.com It also allows for the accommodation of bulkier ligands and promotes the efficient generation of the active catalyst. sigmaaldrich.comsigmaaldrich-jp.com

Pathways to Active Catalytic Species Generation from this compound Precatalyst

The this compound precatalyst is designed to readily generate the active monoligated palladium(0) species, L-Pd(0), which is the workhorse of the cross-coupling reaction. nih.gov The activation process is initiated by a base, which deprotonates the N-methylaminobiphenyl moiety. sigmaaldrich.comsigmaaldrich-jp.com This is followed by reductive elimination, which releases the L-Pd(0) species and the N-methylcarbazole byproduct. sigmaaldrich.comsigmaaldrich-jp.com

This streamlined activation pathway offers several advantages. It avoids the need for external reducing agents and allows for precise control over the ligand-to-palladium ratio. sigmaaldrich.com The efficient and rapid generation of the active catalyst under mild conditions contributes to lower catalyst loadings and shorter reaction times, making the process more efficient and cost-effective. sigmaaldrich.comsigmaaldrich-jp.com

Comparative Analysis of this compound with Preceding and Contemporaneous Buchwald Precatalysts (G1, G2, G3, and other G4 derivatives)

The evolution of Buchwald precatalysts has been marked by continuous improvements in stability, activity, and scope.

First-Generation (G1) Precatalysts: These initial precatalysts required a base for activation to generate the active Pd(0) species. sigmaaldrich.com While effective, their synthesis could be tedious, and they were slower to activate with weaker bases at room temperature. nih.gov

Second-Generation (G2) Precatalysts: The G2 precatalysts introduced the 2-aminobiphenyl (B1664054) scaffold, which allowed for activation at room temperature with weaker bases like phosphates and carbonates. sigmaaldrich.comsigmaaldrich-jp.com However, the formation of carbazole as a byproduct could sometimes be problematic. sigmaaldrich.comsigmaaldrich-jp.com

Third-Generation (G3) Precatalysts: The switch to a methanesulfonate leaving group in G3 precatalysts enhanced their versatility, allowing them to accommodate bulkier ligands and exhibit greater stability in solution. sigmaaldrich.comsigmaaldrich-jp.com

Fourth-Generation (G4) Precatalysts: The key advantage of G4 precatalysts, including this compound, is the N-methylated aminobiphenyl scaffold. sigmaaldrich.comsigmaaldrich.com This leads to the formation of the less inhibitory N-methylcarbazole byproduct and often results in higher solubility in cross-coupling reactions while maintaining excellent catalytic activity. sigmaaldrich.comsigmaaldrich-jp.com

While various G4 derivatives exist with different phosphine ligands, CyJohnPhos is particularly valued for its combination of steric bulk and electron-donating character, making it a powerful choice for a wide range of cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The selection of a specific G4 precatalyst often depends on the specific substrates and reaction conditions of the desired transformation.

Table 1: Comparison of Buchwald Precatalyst Generations

Generation Key Feature Leaving Group Activation Byproduct Advantages
G1 Phenethylamine-based scaffold Chloride Indoline Generation of active Pd(0) without exogenous additives. sigmaaldrich.com
G2 2-Aminobiphenyl scaffold Chloride Carbazole Improved reactivity with weaker bases at room temperature. sigmaaldrich.comsigmaaldrich-jp.com
G3 Methanesulfonate leaving group Methanesulfonate Carbazole Accommodates bulkier ligands, enhanced solubility and stability. sigmaaldrich.comsigmaaldrich.com
G4 N-Methylated aminobiphenyl scaffold Methanesulfonate N-Methylcarbazole Forms a more benign byproduct, higher solubility. sigmaaldrich.comsigmaaldrich.com

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₃₈H₄₆NO₃PPdS
CyJohnPhos C₂₄H₃₁P
Palladium Pd
Carbazole C₁₂H₉N
N-Methylcarbazole C₁₃H₁₁N
Methanesulfonate CH₃SO₃⁻
Indoline C₈H₉N
2-Aminobiphenyl C₁₂H₁₁N

Catalytic Reactivity Profiles and Synthetic Applications

CyJohnPhos Pd G4 in Carbon-Carbon (C-C) Cross-Coupling Reactions

The combination of the bulky CyJohnPhos ligand and the G4 palladacycle makes this catalyst exceptionally versatile for a range of C-C cross-coupling reactions, demonstrating high reactivity even with traditionally difficult substrates like aryl chlorides. beilstein-journals.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: Substrate Scope and Efficiency

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, involves the reaction of an organoboron compound with an organic halide or triflate. The this compound catalyst is highly proficient in this transformation due to the ligand's steric bulk and electron-donating properties. These features promote the oxidative addition of challenging substrates, including sterically hindered and electron-rich aryl chlorides, and facilitate the reductive elimination step to form the final product. springernature.com The catalyst demonstrates broad substrate scope, efficiently coupling a variety of aryl and heteroaryl halides with arylboronic acids. Protocols using bulky biarylphosphine ligands like CyJohnPhos are known to be highly active for coupling heteroaryl halides and boronic acids.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Bulky Biarylphosphine Ligands This table presents representative yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with bulky biarylphosphine ligands, similar in class to CyJohnPhos, demonstrating their effectiveness with challenging substrates.

Aryl HalideArylboronic AcidProductYield (%)
2-ChlorotoluenePhenylboronic acid2-Methylbiphenyl>95
4-Chloroanisole2-Methylphenylboronic acid4-Methoxy-2'-methylbiphenyl98
1-Chloro-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid4-Methoxy-4'-(trifluoromethyl)biphenyl96
3-Bromopyridine3-Pyridylboroxin3,3'-Bipyridine85 nih.gov

Heck Reaction: Regioselectivity and Stereocontrol Considerations

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The regioselectivity of the reaction—whether the aryl group adds to the more or less substituted carbon of the alkene—is a critical consideration. The choice of ligand plays a pivotal role in directing this outcome. With electron-rich olefins, controlling regioselectivity is a known challenge. organic-chemistry.org Catalytic systems featuring bulky, electron-rich phosphine (B1218219) ligands, the class to which CyJohnPhos belongs, can influence the catalytic pathway. For electronically unbiased aliphatic olefins, achieving high regioselectivity has been a long-standing issue. ntu.edu.sg The use of specific ligands and additives can favor either the neutral or cationic pathway of the catalytic cycle, thereby controlling the formation of linear versus branched products. libretexts.orgntu.edu.sg Intramolecular Heck reactions often exhibit significantly improved regioselectivity and stereoselectivity compared to their intermolecular counterparts. libretexts.org

Negishi Coupling: Functional Group Tolerance and Reaction Optimization

The Negishi coupling forms C-C bonds by reacting an organozinc reagent with an organic halide. A key advantage of this reaction is the high functional group tolerance of organozinc reagents. The this compound catalyst is well-suited for this reaction, particularly for coupling challenging substrates. Research on related biarylphosphine ligands, such as CPhos, has demonstrated high efficiency in the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. nih.gov These catalysts effectively suppress the common side reaction of β-hydride elimination, leading to excellent yields of the desired secondary alkyl-aryl coupled products. nih.gov The functional group tolerance is broad, with successful couplings reported in the presence of nitriles, esters, and ethers. nih.govresearchgate.net

Table 2: Representative Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides using a CPhos-based Catalyst Data illustrates the high selectivity for the desired secondary-alkyl product over the n-alkyl isomer, a common challenge addressed by bulky biarylphosphine ligands.

Aryl HalideAlkylzinc HalideProductYield (%)sec:n Ratio
2-BromobenzonitrileIsopropylzinc bromide2-Isopropylbenzonitrile94>200:1
2-BromoanisoleIsopropylzinc bromide2-Isopropylanisole93>200:1
4-ChlorobenzonitrileIsopropylzinc bromide4-Isopropylbenzonitrile91>200:1
4-BromoacetophenoneCyclohexylzinc bromide4-Cyclohexylacetophenone93>200:1
Data sourced from a study on the related CPhos ligand. nih.gov

Hiyama Coupling: Applications and Challenges

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide. organic-chemistry.org A primary challenge is the cleavage of the stable carbon-silicon bond, which typically requires activation by a fluoride (B91410) source or a strong base. organic-chemistry.org The reaction is an attractive alternative to other couplings due to the low toxicity, stability, and low cost of organosilicon reagents. chemistryviews.org Palladium catalysts with bulky, electron-rich ligands have been instrumental in expanding the scope of the Hiyama coupling to include less reactive aryl chlorides. chemistryviews.orgorganic-chemistry.org Studies using the related XPhos ligand have shown excellent yields for the coupling of various aryltrifluorosilanes with both aryl and heteroaryl chlorides, tolerating a wide array of functional groups like ketones, esters, nitriles, and nitro groups. organic-chemistry.orgnih.gov

Sonogashira Coupling: Terminal Alkyne Functionalization

The Sonogashira coupling is a powerful method for constructing sp²-sp carbon-carbon bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. mdpi.com The use of bulky phosphine ligands has enabled the development of highly efficient, copper-free Sonogashira protocols. These systems are effective for coupling a broad range of terminal alkynes with aryl chlorides, which are often unreactive in traditional Sonogashira reactions. organic-chemistry.org The this compound catalyst is adept at these transformations, promoting high yields even with sterically hindered and electronically diverse substrates. The reaction scope is wide, accommodating various functional groups on both the aryl halide and the alkyne partner. organic-chemistry.orgrsc.org

Table 3: Illustrative Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes This table shows representative yields for the coupling of various aryl chlorides, highlighting the efficiency of palladium catalysts with bulky phosphine ligands in this transformation.

Aryl ChlorideTerminal AlkyneProductYield (%)
4-ChloroanisolePhenylacetylene1-Methoxy-4-(phenylethynyl)benzene96
2-ChlorotoluenePhenylacetylene1-Methyl-2-(phenylethynyl)benzene95
4-Chlorobenzonitrile1-Octyne4-(Oct-1-yn-1-yl)benzonitrile92
2-ChloropyridineTrimethylsilylacetylene2-[(Trimethylsilyl)ethynyl]pyridine90
Yields are representative of those achieved with bulky phosphine ligand systems under optimized conditions. organic-chemistry.org

Stille Coupling: Organotin Reagent Compatibility

The Stille reaction involves the coupling of an organotin reagent (stannane) with an organic electrophile. harvard.edu A significant advantage of the Stille reaction is its tolerance for a wide variety of functional groups. However, the toxicity of organotin compounds is a notable drawback. harvard.edu The development of highly active catalysts based on bulky, electron-rich phosphine ligands has expanded the reaction's utility to less reactive electrophiles like aryl mesylates and tosylates. nih.gov Catalyst systems using ligands from the same class as CyJohnPhos, such as XPhos, have proven effective in coupling aryl sulfonates with various aryl- and heteroarylstannanes, including those prone to decomposition like furyl and thiophenyl stannanes. nih.gov These advanced catalysts demonstrate good compatibility with a range of organotin reagents, though steric hindrance on the electrophile can sometimes reduce reaction efficiency. nih.govnih.gov

Other Emerging C-C Bond Constructions

Beyond the well-established Suzuki-Miyaura and Heck reactions, this compound has demonstrated its utility as a powerful catalyst in a variety of other significant carbon-carbon bond-forming reactions. Its robust nature and the steric and electronic properties of the CyJohnPhos ligand enable efficient transformations that are crucial for modern organic synthesis. The G4 palladacycle precatalyst ensures the clean and efficient generation of the active monoligated Pd(0) species, which is key to its broad applicability.

This compound is a suitable catalyst for several other named cross-coupling reactions, including:

Stille Coupling: This reaction couples an organotin compound with an sp2-hybridized organic halide. A catalyst system comprising Pd(OAc)2 and a biarylphosphine ligand like XPhos (a related ligand to CyJohnPhos) has been successfully used for the Stille cross-coupling of aryl mesylates and tosylates. scispace.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound is indicated as a suitable catalyst for this transformation. For instance, a general method for the copper-free Sonogashira cross-coupling of aryl mesylates has been developed using a palladium acetate (B1210297) and CM-Phos ligand system. nih.gov

Negishi Coupling: This reaction couples an organozinc compound with an organic halide. The development of biarylphosphine ligands has led to improved catalysts for the coupling of various substrates, including heteroaryl halides with secondary alkylzinc reagents. nih.gov

Hiyama Coupling: This reaction involves the coupling of an organosilane with an organic halide. This compound is listed as a suitable catalyst for this type of reaction.

These applications highlight the versatility of the this compound catalyst system in facilitating a wide range of C-C bond formations, extending its utility beyond more common cross-coupling reactions.

This compound in Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, and this compound is a highly effective precatalyst for this transformation. nih.gov This palladium-catalyzed reaction enables the coupling of amines with aryl halides or pseudohalides, providing a direct route to synthesize aryl amines. nih.govwikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The development of sterically hindered and electron-rich phosphine ligands, such as CyJohnPhos, has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. youtube.com These ligands promote the formation of monoligated palladium species, which enhances the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. wikipedia.org The use of a G4 precatalyst like this compound offers the advantage of being air- and moisture-stable, while efficiently generating the active catalytic species in situ upon exposure to a base. wuxiapptec.com This versatility allows for the coupling of a wide array of amine and aryl halide partners under relatively mild conditions. wikipedia.org

This compound, in the context of Buchwald-Hartwig amination, demonstrates broad applicability across a range of amine nucleophiles, from simple primary and secondary amines to more sterically demanding ones. The choice of ligand is critical for accommodating different amine types.

Primary Amines: The coupling of primary amines can sometimes be challenging due to the potential for double arylation. However, catalyst systems with bulky biarylphosphine ligands have been developed to achieve selective monoarylation. organic-chemistry.org For instance, catalyst systems based on ligands like BrettPhos have been designed specifically for the efficient coupling of primary amines. reddit.com While direct coupling of ammonia (B1221849) remains a significant challenge due to its strong binding to palladium, various ammonia equivalents have been successfully employed, followed by a hydrolysis step to furnish the primary aniline. wikipedia.orgacsgcipr.org More advanced catalyst systems have also enabled the direct coupling of ammonia. nih.gov

Secondary Amines: A wide variety of secondary amines, both cyclic and acyclic, can be effectively coupled with aryl halides using palladium catalysts with biarylphosphine ligands. For example, morpholine (B109124) and N-methylaniline have been successfully arylated with aryl chlorides. Even challenging acyclic secondary amines can undergo efficient cross-coupling. nih.gov

Hindered Amines: Sterically hindered amines present a significant challenge in C-N coupling reactions. The bulky nature of these amines can impede their coordination to the palladium center. To address this, specialized ligands have been designed. For very hindered secondary amines, ligands bearing electron-deficient aryl groups on the phosphorus atom can be used to create a more Lewis-acidic catalyst, which facilitates amine binding. scientia.report The development of such tailored ligands has enabled the successful coupling of even sterically demanding amines with various (hetero)aryl halides. researchgate.net

Representative Examples of Buchwald-Hartwig Amination with Various Amine Nucleophiles
Amine TypeAmine SubstrateAryl HalideCatalyst SystemYieldReference
Primary Aminen-Butylamine1-Bromo-4-tert-butylbenzene[Pd(crotyl)Cl]₂ / BippyPhosGood to Excellent nih.gov
Primary AmineCyclohexylamineAryl/Heteroaryl Bromides[Pd(crotyl)Cl]₂ / BippyPhosGood to Excellent nih.gov
Secondary AmineMorpholine4-ChloroanisoleRuPhos-based catalystHigh Yield (at 0.05 mol% Pd)
Secondary AmineN-Methylaniline4-ChloroanisoleRuPhos-based catalystHigh Yield (at 0.01 mol% Pd)
Hindered Secondary Amine2-MethylpiperidineFive-membered heteroaryl halidesPd-GPhos/NaOTMSHigh Yield nih.gov

The versatility of this compound and related catalysts extends to a wide range of aryl electrophiles. While aryl bromides and iodides are common substrates, the development of advanced catalyst systems has enabled the efficient coupling of the less reactive but more readily available aryl chlorides. reddit.com Furthermore, aryl triflates, mesylates, and tosylates have also been successfully employed as coupling partners, expanding the scope of the Buchwald-Hartwig amination. nih.govlibretexts.orgorgsyn.org

A particularly challenging and important class of substrates are N-heteroaryl halides. These compounds are prevalent in pharmaceuticals and other biologically active molecules. The coupling of N-heteroaryl halides can be problematic due to the potential for the heteroatom to coordinate to the palladium center, leading to catalyst deactivation. Despite these challenges, catalyst systems based on biarylphosphine ligands have shown remarkable success in the amination of a variety of heteroaryl halides. nih.govnih.gov This includes five- and six-membered rings, as well as those containing multiple heteroatoms. nih.gov For example, catalyst systems based on ligands like SPhos have been effective in coupling chlorothiophenes and 2-chlorobenzothiazoles with primary and secondary amines in high yields.

Coupling of Challenging Aryl and Heteroaryl Electrophiles
Electrophile TypeSubstrate ExampleAmine PartnerCatalyst SystemYieldReference
Aryl Chloride4-ChlorotoluenePiperidinejoYPhos-PdCl₂High Conversion nih.gov
Heteroaryl Bromide3-BromopyridinePrimary AminePd/JosiphosGood Yield (at 0.05 mol% Pd) nih.gov
Heteroaryl Bromide5-BromoisoquinolineAmmoniaPd/JosiphosHigh Yield nih.gov
Heteroaryl Bromide3-BromoindoleVarious AminesXantPhos-ligated Pd-catalystGood to Excellent nih.gov
Heteroaryl Bromide5-BromopyrimidineAliphatic Amines and AnilinesK₂CO₃/t-BuOHEfficient Coupling beilstein-journals.org

Catalyst deactivation is a critical issue in palladium-catalyzed C-N cross-coupling reactions, particularly when using challenging substrates like N-heteroaryl halides. One of the primary deactivation pathways involves the displacement of the phosphine ligand by the N-heteroaromatic substrate or the amine nucleophile. nih.gov This leads to the formation of catalytically inactive or dormant palladium complexes.

Several strategies have been developed to mitigate catalyst deactivation:

Ligand Design: The use of bulky, electron-rich biaryl monophosphine ligands, such as those in the Buchwald family (e.g., CyJohnPhos, RuPhos, BrettPhos), is a key strategy. youtube.com The steric bulk of these ligands favors the formation of monoligated palladium complexes, which are highly reactive and less prone to displacement. wikipedia.org

Optimized Reaction Conditions: Careful selection of the base and solvent is crucial. For instance, in the coupling of base-sensitive five-membered heteroaryl halides, the use of a moderate-strength base like sodium trimethylsilanolate (NaOTMS) can limit base-mediated decomposition of the heteroarene, which can otherwise lead to catalyst deactivation. nih.govnih.gov

Use of Precatalysts: Fourth-generation precatalysts like this compound are designed for the efficient in situ generation of the active LPd(0) species, which can help to maintain a high concentration of the active catalyst throughout the reaction. wuxiapptec.com

Mixed-Ligand Systems: In some cases, using a combination of two different biarylphosphine ligands can lead to a more robust and versatile catalyst system. organic-chemistry.org This approach can combine the strengths of each ligand to overcome the limitations of using a single ligand. organic-chemistry.org

By employing these strategies, the efficiency and scope of Buchwald-Hartwig amination can be significantly enhanced, even for the most challenging substrate combinations.

This compound in Carbon-Heteroatom (C-X, X ≠ C, N) Cross-Coupling Reactions

The utility of palladium catalysts supported by biarylphosphine ligands extends beyond C-C and C-N bond formation to include the construction of carbon-heteroatom bonds, such as C-S and C-O bonds. These reactions are important for the synthesis of a wide range of compounds, including pharmaceuticals and materials.

Carbon-Sulfur (C-S) Coupling: The palladium-catalyzed coupling of thiols with aryl halides is a reliable method for the synthesis of aryl thioethers. While thiols and thiolates can strongly bind to and deactivate palladium catalysts, the use of appropriate ligands can overcome this issue. Monophosphine ligands have been shown to be effective for C-S coupling, despite initial concerns about thiolate-mediated deactivation. nih.gov Catalyst systems based on N-heterocyclic carbenes (NHCs) have also been developed for C-S cross-coupling and have shown high activity for a broad range of substrates. organic-chemistry.org Mechanochemical methods have also been developed for C-S coupling, offering a solvent-free and air-tolerant approach. ucl.ac.uk

Carbon-Oxygen (C-O) Coupling: Similar to the Buchwald-Hartwig amination, alcohols can be coupled with aryl halides under palladium catalysis to form aryl ethers. wikipedia.org This provides a milder alternative to traditional methods like the Ullmann condensation. The coupling of phenols with aryl chlorides can be a side reaction in Buchwald-Hartwig aminations if the substrate contains an unprotected phenol (B47542) group. reddit.com

Carbon-Phosphorus (C-P) Coupling: The formation of C-P bonds can also be achieved through cross-coupling reactions. While less common than C-N or C-O coupling, methods are being developed for these transformations. For example, a dual catalytic system involving gold and photoredox catalysis has been reported for the P-arylation of aryldiazonium salts with H-phosphonates. nih.gov

The ability of this compound and related catalysts to facilitate these C-X bond formations underscores their broad synthetic utility and importance in modern organic chemistry.

Optimization of Catalytic Reaction Parameters

To maximize the efficiency and selectivity of reactions catalyzed by this compound, careful consideration of various reaction parameters is essential.

The choice of solvent can significantly impact the outcome of a palladium-catalyzed cross-coupling reaction. The solvent influences the solubility of reactants, reagents, and the catalyst itself, and can also play a role in the stabilization of intermediates in the catalytic cycle. For reactions involving polar substrates or reagents, polar aprotic solvents like dioxane, THF, or DMF are commonly employed. nih.gov In some cases, the use of aqueous solvent mixtures can accelerate the reaction and offer a more environmentally friendly process. mdpi.com The selection of the optimal solvent system for a reaction catalyzed by this compound will depend on the specific transformation and should be determined through empirical screening.

Additives, particularly bases, are critical components in most palladium-catalyzed cross-coupling reactions. The base is required to activate one of the coupling partners (e.g., deprotonation of an alcohol or thiol) and to neutralize the acid generated during the catalytic cycle. The strength and nature of the base can influence the reaction rate and the tolerance of sensitive functional groups. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). icmpp.ro For instance, weaker bases like K₃PO₄ are often preferred when base-sensitive functional groups are present.

Salt additives can also play a role in modulating catalyst activity and stability. For example, the addition of halide salts can influence the nature of the active catalyst and the rate of oxidative addition. The optimal choice of base and any other additives must be determined for each specific application of this compound to achieve the best results.

Minimizing catalyst loading is a key goal in developing sustainable and cost-effective synthetic methods. researchgate.netscilit.com High-activity catalysts like this compound are designed to operate at low loadings, often in the range of 0.01 to 1 mol%. icmpp.ro Several strategies can be employed to enhance reaction efficiency and allow for lower catalyst loadings:

Ligand-to-Palladium Ratio: Maintaining an appropriate ligand-to-palladium ratio is crucial. An excess of ligand can sometimes inhibit the reaction by forming inactive, coordinatively saturated palladium species. acs.org Pre-catalysts like this compound have a defined 1:1 ligand-to-palladium stoichiometry, which helps in controlling the generation of the active monoligated Pd(0) species. nih.gov

Reaction Concentration: Higher reaction concentrations can often lead to faster reaction rates and allow for a reduction in catalyst loading.

Temperature: Optimizing the reaction temperature is critical. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of side products.

Efficient Pre-catalyst Activation: The G4 precatalysts are designed for efficient in situ generation of the active Pd(0) catalyst under mild conditions, which contributes to their high efficiency at low loadings. rsc.org

By systematically optimizing these parameters, the full catalytic potential of this compound can be realized, leading to highly efficient and economical synthetic processes. jocpr.com

Mechanistic Dissections and Computational Investigations

Elucidation of the Catalytic Cycle of CyJohnPhos Pd G4

The catalytic cycle of this compound, like other palladium-phosphine catalysts, is generally understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The G4 precatalyst is designed to readily generate the active monoligated Pd(0) species, often denoted as L-Pd(0) where L is the CyJohnPhos ligand, which is widely considered the key player in the catalytic cycle. chemrxiv.orgnih.gov

The oxidative addition of an organic halide (R-X) to the Pd(0) center is the initial and often rate-determining step in the catalytic cycle. This process involves the cleavage of the R-X bond and the formation of a Pd(II) intermediate. The pathway of this addition, whether concerted or stepwise, can be influenced by several factors, including the nature of the halide.

While specific studies delineating the concerted versus stepwise oxidative addition pathways exclusively for this compound are not extensively detailed in publicly available research, insights can be drawn from computational studies on related bulky phosphine-ligated palladium systems. Generally, for aryl halides, a concerted pathway is often proposed.

Halide interactions play a crucial role in the oxidative addition step. The nature of the halide (I, Br, Cl) can significantly impact the kinetics and mechanism of this step. chemrxiv.org Computational studies on related systems suggest that the interaction between the palladium(0) center and the halide atom of the substrate is a critical feature of the transition state. chemrxiv.org The "super iodine" concept, for instance, highlights the halogen-like character of the Pd(0) in the bonding interaction during oxidative addition, emphasizing the importance of the Pd-X interaction. chemrxiv.org

Following oxidative addition, the newly formed Pd(II) complex undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium center, displacing the halide. The CyJohnPhos ligand is thought to facilitate this step by modulating the steric and electronic environment around the palladium.

Computational studies on related biaryl phosphine (B1218219) ligands suggest that they can adopt different conformations to accommodate the incoming nucleophile. escholarship.org The bulky nature of the CyJohnPhos ligand can create a coordinatively unsaturated environment around the palladium, which is conducive to the binding of the transmetalating agent. This ligand-assisted reagent exchange is crucial for an efficient catalytic turnover. The biaryl backbone of the ligand can also play a role in stabilizing the intermediates formed during this process. uva.es

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium center are expelled as the desired product, regenerating the active Pd(0) catalyst. This step is often accelerated by bulky and electron-rich ligands like CyJohnPhos.

The stereochemistry of the reductive elimination is a critical aspect, particularly in reactions forming stereocenters. For the reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium center. The bulky cyclohexyl groups and the biaryl backbone of the CyJohnPhos ligand can enforce a geometry that favors this cis arrangement, thereby promoting reductive elimination.

Electronic effects also play a significant role. The electron-donating nature of the CyJohnPhos ligand increases the electron density on the palladium center. This increased electron density facilitates the reduction of Pd(II) to Pd(0) during the reductive elimination step. nih.gov Computational studies on similar systems have shown that the electronic properties of the phosphine ligand directly influence the barrier for reductive elimination. nih.gov

Insights into the Ligand's Role in Elementary Catalytic Steps

The CyJohnPhos ligand is not a mere spectator but an active participant that profoundly influences each elementary step of the catalytic cycle. Its steric bulk and electronic richness are key to the high efficiency of the this compound catalyst.

The steric and electronic properties of the CyJohnPhos ligand have a pronounced effect on the kinetics of oxidative addition. The bulky nature of the ligand promotes the formation of the highly reactive monoligated Pd(0) species, which is often the active catalyst in the oxidative addition step. chemrxiv.org

Computational studies on nickel-catalyzed cross-couplings with Buchwald-type phosphines, including CyJohnPhos, have provided quantitative insights into the steric properties of the ligand using the percent buried volume (%Vbur). chemrxiv.orgescholarship.org These studies suggest that the ligand's steric profile influences the stability of various intermediates and the accessibility of the metal center. While these studies are on nickel, the principles are considered relevant to palladium catalysis.

The strong electron-donating ability of the CyJohnPhos ligand increases the nucleophilicity of the Pd(0) center, making it more reactive towards the electrophilic organic halide and thus accelerating the rate of oxidative addition. nih.gov

Catalytic StepInfluence of CyJohnPhos LigandSupporting Evidence
Active Catalyst Formation Promotes formation of monoligated Pd(0) species.DFT studies and kinetic analysis suggest reluctance to form inactive bis-phosphine complexes. nih.govresearchgate.net
Oxidative Addition Accelerates the reaction through steric and electronic effects.Bulky and electron-rich nature enhances Pd(0) reactivity. chemrxiv.orgnih.gov
Transmetalation Facilitates reagent exchange.Ligand flexibility and steric bulk create a favorable environment for the incoming nucleophile. escholarship.orguva.es
Reductive Elimination Promotes the final bond-forming step.Enforces a cis orientation of coupling partners and increases electron density on the Pd center. nih.gov

The CyJohnPhos ligand plays a crucial role in facilitating transmetalation and activating the substrate. The steric bulk of the ligand can help to create a more open coordination sphere around the palladium, which allows for the approach and coordination of the transmetalating agent. escholarship.org

Furthermore, the biaryl scaffold of the CyJohnPhos ligand can engage in non-covalent interactions with the substrate, which can help to orient it correctly for the subsequent reaction steps. This substrate activation is a key aspect of the ligand's function. In some cases, the ligand has been shown to be involved in radical pathways for certain transformations. nih.govacs.org

Control over Product Selectivity via Reductive Elimination

The final, product-forming step in many palladium-catalyzed cross-coupling reactions is reductive elimination from a palladium(II) intermediate. The rate and selectivity of this step are critically influenced by the steric and electronic properties of the supporting ligands. The CyJohnPhos ligand, characterized by its bulky dicyclohexylphosphino group and a biphenyl (B1667301) backbone, plays a pivotal role in this process.

While specific quantitative studies on the chemoselectivity and regioselectivity directly governed by the reductive elimination step with this compound are not extensively detailed in currently available literature, the known principles of ligand effects on palladium catalysis provide a strong basis for these assertions. The electron-donating nature of the CyJohnPhos ligand also increases electron density at the palladium center, which is known to facilitate the reductive elimination process.

Spectroscopic and Computational Approaches to Characterize Intermediates and Transition States

The direct observation and characterization of intermediates and transition states in catalytic cycles are paramount for a deep mechanistic understanding. For catalysts like this compound, a combination of spectroscopic techniques and computational modeling is employed to elucidate the structures and energies of these transient species.

While specific published spectroscopic data such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography for catalytically active intermediates of this compound are scarce, the characterization of the precatalyst itself and related systems provides valuable insights. For example, ¹H NMR spectroscopy is a routine method to confirm the structure and purity of the G4 precatalyst.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for modeling catalytic cycles. These studies can provide calculated geometries and energies for oxidative addition complexes, amido-complexes (in the case of C-N coupling), and the transition states for reductive elimination. For the broader class of Buchwald-type catalysts, DFT studies have consistently shown that bulky, electron-rich ligands like CyJohnPhos lower the energy barrier for the rate-limiting reductive elimination step.

Table 1: Key Intermediates in a Generic Cross-Coupling Cycle Catalyzed by this compound

Intermediate/Transition StateDescriptionExpected Influence of CyJohnPhos Ligand
L-Pd(0)The active catalytic species.The bulky CyJohnPhos ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.
L-Pd(II)(Ar)(X)Oxidative addition complex.The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center.
L-Pd(II)(Ar)(Nu)Intermediate after nucleophile coordination/deprotonation.The steric bulk can influence the coordination geometry and subsequent reaction pathways.
[L-Pd(II)(Ar)(Nu)]‡Transition state for reductive elimination.The steric and electronic properties of CyJohnPhos are expected to lower the energy barrier for this transition state, accelerating product formation.

This table represents a generalized view based on the known reactivity of similar Buchwald catalysts. Specific computational or spectroscopic data for this compound intermediates is not widely available.

Deactivation Pathways and Strategies for Robust Catalyst Performance

Despite the enhanced stability of G4 precatalysts, deactivation remains a critical consideration, particularly in challenging coupling reactions or on an industrial scale. Understanding the pathways through which the catalyst loses activity is essential for developing strategies to improve its robustness and lifetime.

For Buchwald-type catalysts, several deactivation pathways have been identified. One common pathway involves the formation of off-cycle, stable palladium(II) species that are reluctant to undergo reductive elimination. This can occur, for example, through the coordination of certain substrates or byproducts. Another potential deactivation route is the formation of palladium black or palladium nanoparticles, which typically have lower catalytic activity.

The G4 design, which generates N-methylcarbazole upon activation instead of carbazole (B46965) (from G3 catalysts), is itself a strategy to enhance catalyst performance. Carbazole can act as a ligand, leading to the formation of less active or dormant palladium complexes. By methylating the carbazole precursor, this potential inhibition pathway is mitigated.

Strategies to further enhance the robustness of this compound catalysis often focus on the optimization of reaction conditions. This includes the careful choice of base, solvent, and temperature. For instance, using a base that is strong enough to facilitate the desired reaction but not so strong as to promote catalyst degradation is crucial. Similarly, the reaction temperature can be optimized to be high enough for efficient catalysis but low enough to minimize thermal decomposition of the catalyst.

Table 2: Potential Deactivation Pathways and Mitigation Strategies for this compound

Deactivation PathwayDescriptionMitigation Strategy
Formation of Off-Cycle Pd(II) SpeciesThe catalyst is sequestered in a stable complex that does not proceed through the catalytic cycle.Optimization of ligand structure (inherent in the choice of CyJohnPhos), careful selection of reaction partners, and control of reaction conditions.
Formation of Palladium BlackAggregation of Pd(0) into inactive nanoparticles.Use of appropriate ligand concentrations to stabilize the monomeric active species; avoiding excessively high temperatures.
Ligand DegradationThe phosphine ligand itself can undergo side reactions under harsh conditions.Operating under the mildest possible reaction conditions; ensuring a high-purity reaction environment.
Product InhibitionThe product of the reaction may coordinate to the palladium center and inhibit further catalysis.Generally addressed by ensuring rapid reductive elimination, a feature enhanced by the CyJohnPhos ligand.

Future Directions in Cyjohnphos Pd G4 Research and Beyond

Advanced Ligand Design for Enhanced Catalytic Scope and Selectivity

The design of the phosphine (B1218219) ligand is paramount to the performance of palladium catalysts, directly influencing their activity, selectivity, and stability. numberanalytics.com While CyJohnPhos represents a significant advancement, the quest for even more effective ligands is a continuous effort in the field. Future research will focus on several key aspects of ligand design:

Novel Ligand Architectures: The development of new ligand scaffolds beyond the established biaryl phosphines is a crucial area of exploration. numberanalytics.comnih.gov This includes the design of bidentate ligands with flexible backbones, which have shown promise in improving catalyst activity in reactions like the Suzuki-Miyaura cross-coupling. numberanalytics.com The goal is to create ligands that can stabilize the palladium center, facilitate key elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and accommodate a wider range of substrates. rsc.orgnih.gov

Fine-Tuning Steric and Electronic Properties: The steric and electronic properties of the ligand are critical determinants of catalytic performance. nih.gov Future work will involve the systematic modification of substituents on the phosphine ligand to fine-tune these properties. For instance, the incorporation of bulky, electron-donating groups can enhance the catalyst's reactivity and stability. nih.govacs.org The development of ligands like GPhos, which features an ortho-tert-butyl substituent, exemplifies this approach, leading to improved stability and broader substrate scope in C-N cross-coupling reactions.

Ligand-Substrate Cooperativity: A deeper understanding and exploitation of the cooperative effects between the ligand and the substrate can lead to highly selective transformations. researchgate.net Research in this area will focus on designing ligands that can engage in non-covalent interactions with the substrate, thereby influencing the regioselectivity and stereoselectivity of the reaction. Computational studies will be instrumental in elucidating these interactions and guiding the design of new ligands. acs.orgresearchgate.net

The following table summarizes key features of advanced ligand designs and their anticipated impact on catalysis.

Ligand Design StrategyKey FeaturesAnticipated Impact
Novel Architectures Bidentate ligands, non-biaryl scaffoldsBroader substrate scope, enhanced stability
Steric & Electronic Tuning Bulky, electron-donating groupsIncreased catalytic activity, improved reaction rates
Ligand-Substrate Cooperativity Non-covalent interaction motifsHigher selectivity (regio-, stereo-)

Integration with High-Throughput Experimentation and Machine Learning Methodologies in Catalyst Discovery

The traditional approach to catalyst development, often relying on intuition and trial-and-error, is time-consuming and resource-intensive. acs.org The integration of high-throughput experimentation (HTE) and machine learning (ML) is set to revolutionize this process, enabling the rapid discovery and optimization of new catalysts. rsc.org

Accelerated Catalyst Screening: HTE allows for the parallel execution of a large number of reactions, enabling the rapid screening of different ligands, catalysts, and reaction conditions. rsc.orgyoutube.com This approach can quickly identify promising catalyst systems for a specific transformation. For instance, HTE has been used to screen various phosphine ligands against different palladium sources to identify optimal conditions for challenging reactions. youtube.com

Predictive Modeling with Machine Learning: ML algorithms can analyze large datasets generated by HTE to identify complex relationships between catalyst structure, reaction parameters, and catalytic performance. acs.orgresearchgate.net These models can then be used to predict the outcome of new reactions and guide the design of new catalysts in silico, significantly reducing the experimental workload. idw-online.de ML has been successfully applied to predict the performance of palladium-catalyzed cross-coupling reactions and to identify novel catalyst compositions. acs.orgresearchgate.net

Data-Driven Catalyst Development: The combination of HTE and ML creates a powerful feedback loop for catalyst discovery. researchgate.net Experimental data from HTE is used to train and refine ML models, which in turn provide predictions that guide the next round of experiments. researchgate.net This iterative process accelerates the discovery of catalysts with desired properties. rsc.org

The synergy between HTE and ML is summarized in the table below.

MethodologyRole in Catalyst DiscoveryKey Benefits
High-Throughput Experimentation (HTE) Rapid generation of large experimental datasetsIncreased experimental efficiency, broader screening scope
Machine Learning (ML) Analysis of large datasets, predictive modelingIdentification of structure-activity relationships, in silico catalyst design

Development of Sustainable and Green Catalytic Processes

The increasing focus on environmental sustainability is a major driver in the development of new catalytic processes. mdpi.com Future research on CyJohnPhos Pd G4 and other palladium catalysts will prioritize the development of greener and more sustainable synthetic methods.

Catalyst Recovery and Reuse: A key aspect of green chemistry is the ability to recover and reuse the catalyst, which is particularly important for expensive and potentially toxic precious metals like palladium. rsc.orgrsc.org Strategies for catalyst immobilization on solid supports and the use of techniques like organic solvent nanofiltration (OSN) are being explored to facilitate catalyst separation and recycling. rsc.orgrsc.orgncsu.edu Successful reuse of homogeneous palladium catalysts for multiple cycles has been demonstrated, significantly improving the process's sustainability. rsc.orgrsc.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is another crucial goal. digitellinc.com Research is ongoing to develop catalytic systems that are effective in greener solvents such as water, bio-derived solvents like 2-MeTHF, or even under solvent-free conditions. rsc.orgdigitellinc.comrsc.orgacs.org The development of water-soluble ligands and micellar catalysis are promising approaches for conducting palladium-catalyzed reactions in aqueous media. rsc.orgscribd.com

Energy Efficiency: Reducing the energy consumption of catalytic processes is another important aspect of green chemistry. This can be achieved by developing catalysts that operate under milder reaction conditions, such as lower temperatures and pressures. theshifters.it The high activity of catalysts like this compound allows for reactions to be conducted at or near room temperature in many cases, contributing to a more energy-efficient process.

The table below outlines key strategies for developing sustainable catalytic processes.

Sustainability StrategyApproachExample
Catalyst Recycling Immobilization on solid supports, Organic Solvent Nanofiltration (OSN)Reuse of a homogeneous palladium catalyst for over five cycles. rsc.org
Green Solvents Use of water, bio-derived solvents, or solvent-free conditionsSuzuki-Miyaura cross-coupling in neat water. rsc.org
Energy Efficiency Catalysts active at lower temperaturesC-N cross-coupling reactions at room temperature.

Unexplored Applications in Complex Molecule Synthesis and Industrial Processes

While this compound and similar catalysts have proven effective in a range of cross-coupling reactions, there are still many unexplored areas where they could be applied. sigmaaldrich.com Future research will focus on expanding the utility of these catalysts in the synthesis of increasingly complex molecules and their implementation in large-scale industrial processes.

Synthesis of Complex Pharmaceuticals and Natural Products: The robust and versatile nature of modern palladium catalysts makes them ideal tools for the synthesis of complex organic molecules, including pharmaceuticals and natural products. numberanalytics.commdpi.com Future applications will likely involve their use in the late-stage functionalization of complex scaffolds and in the construction of key bonds in the total synthesis of biologically active compounds. rsc.org

Polymer and Materials Science: Palladium-catalyzed polymerization reactions are used to synthesize advanced materials such as conjugated polymers and polyolefins. numberanalytics.com The development of more active and selective catalysts could lead to the production of new materials with tailored properties for applications in electronics, optics, and other high-tech fields.

Industrial-Scale Applications: The transition of a catalytic system from the laboratory to an industrial process requires robustness, reliability, and cost-effectiveness. The high activity and stability of G4 precatalysts make them attractive candidates for industrial applications. sigmaaldrich-jp.com Future work will focus on demonstrating the scalability of these catalytic systems and their application in the large-scale production of fine chemicals and pharmaceuticals. matthey.comchemicalbook.com

The following table highlights potential growth areas for the application of advanced palladium catalysts.

Application AreaPotential Impact
Complex Molecule Synthesis More efficient synthesis of pharmaceuticals and natural products
Materials Science Creation of novel polymers and materials with advanced properties
Industrial Processes More sustainable and cost-effective manufacturing of chemicals

Theoretical Advancements in Understanding Palladium-Ligand Cooperativity

A deeper theoretical understanding of the fundamental principles governing palladium catalysis is essential for the rational design of new and improved catalysts. dntb.gov.ua Future research will leverage computational chemistry to gain unprecedented insights into the intricate interplay between the palladium center and its ligands.

Mechanistic Elucidation: Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of catalytic reactions. nih.gov Future theoretical studies will focus on mapping the complete energy profiles of catalytic cycles, identifying key transition states and intermediates, and understanding the role of the ligand in each elementary step. rsc.org This knowledge can help to explain observed reactivity and selectivity and to predict the behavior of new catalyst designs. nih.gov

Modeling Ligand Effects: Theoretical calculations can be used to quantify the steric and electronic properties of ligands and to model their influence on catalytic activity. nih.gov This allows for the in silico screening of virtual ligand libraries to identify promising candidates for experimental investigation. umich.edu

Understanding Cooperativity: The concept of cooperativity, where the ligand and substrate or multiple metal centers work in concert, is an emerging area of interest. researchgate.netrsc.org Theoretical studies will be crucial for understanding the nature of these cooperative interactions and for designing catalytic systems that harness them to achieve enhanced performance. rsc.org For example, computational studies have revealed the dual roles of amino acid ligands in stabilizing palladium complexes and acting as an internal base. researchgate.net

The table below summarizes the key contributions of theoretical advancements to the field.

Theoretical ApproachContribution to Catalysis Research
Mechanistic Elucidation (DFT) Detailed understanding of reaction pathways and intermediates
Ligand Property Modeling In silico screening and rational design of new ligands
Modeling Cooperativity Unraveling complex interactions for enhanced catalyst performance

Q & A

Q. What spectroscopic and analytical techniques are essential for characterizing CyJohnPhos Pd G4, and how should they be applied?

  • Methodological Answer : this compound requires rigorous characterization to confirm structure and purity. Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : Use 31P^{31}\text{P} NMR to confirm ligand coordination and 1H^{1}\text{H}/13C^{13}\text{C} NMR for organic framework analysis.
  • X-ray Crystallography : Critical for resolving molecular geometry and Pd-ligand bond angles.
  • Elemental Analysis : Validate stoichiometry and purity.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and detect impurities.
  • Always compare results with literature data for known analogs and include raw spectra in supplementary materials for reproducibility .

Q. What are the optimal synthetic protocols for preparing this compound with high yield and reproducibility?

  • Methodological Answer :
  • Ligand-to-Metal Ratio : Start with a 1:1 molar ratio of CyJohnPhos ligand to Pd precursor (e.g., Pd(OAc)2_2) in anhydrous conditions.
  • Solvent Selection : Use toluene or THF under inert atmosphere (N2_2/Ar) to prevent oxidation.
  • Reaction Monitoring : Track progress via TLC or in-situ NMR until completion (typically 12–24 hrs at 60–80°C).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from dichloromethane/hexane mixtures.
  • Document deviations (e.g., temperature fluctuations) to troubleshoot batch inconsistencies .

Q. How should researchers design control experiments to validate this compound’s catalytic activity?

  • Methodological Answer :
  • Baseline Controls : Run reactions without the catalyst to rule out non-catalytic pathways.
  • Competitive Catalysts : Compare performance with established Pd catalysts (e.g., Pd(PPh3_3)4_4) under identical conditions.
  • Substrate Scope : Test a minimum of 5 structurally diverse substrates (e.g., aryl halides, alkenes) to assess generality.
  • Kinetic Profiling : Measure turnover frequency (TOF) and turnover number (TON) at fixed intervals.
  • Report yield, selectivity, and reaction time for each trial .

Advanced Research Questions

Q. How can factorial design be employed to optimize reaction parameters for this compound in cross-coupling reactions?

  • Methodological Answer : A 2k^k factorial design (where kk = variables) efficiently identifies critical factors:
  • Variables : Temperature, catalyst loading, solvent polarity, and base strength.
  • Response Variables : Yield, enantiomeric excess (if applicable), and TOF.
  • Example Table :
FactorLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst Loading1 mol%3 mol%
SolventTolueneDMF
  • Use ANOVA to analyze interactions and derive predictive models. This reduces experimental runs by 50% compared to one-variable-at-a-time approaches .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across substrates?

  • Methodological Answer :
  • Systematic Meta-Analysis : Compile data from 10+ studies and categorize by substrate class (e.g., electron-rich vs. electron-poor aryl halides).
  • Mechanistic Probes : Use deuterium labeling or radical traps to identify intermediates (e.g., Pd0^0 vs. PdII^{II} pathways).
  • Computational Modeling : Apply DFT calculations to correlate substrate electronic profiles with transition-state energetics.
  • Statistical Validation : Perform t-tests or chi-square analyses to assess significance of observed discrepancies .

Q. How can researchers integrate this compound into a theoretical framework for mechanistic studies?

  • Methodological Answer :
  • Ligand Electronics : Quantify donor-acceptor properties of CyJohnPhos via Tolman electronic parameter (TEP) measurements.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in C–H activation steps to distinguish concerted metalation-deprotonation (CMD) vs. oxidative addition mechanisms.
  • Spectroscopic Trapping : Use in-situ XAFS or IR to monitor Pd oxidation states during catalysis.
  • Align findings with established Pd-catalyzed reaction mechanisms (e.g., Suzuki-Miyaura, Heck) to propose refinements .

Data Management and Reproducibility

Q. What guidelines ensure reproducibility of this compound studies in peer-reviewed publications?

  • Methodological Answer :
  • Full Disclosure : Provide detailed synthetic procedures, characterization data (e.g., NMR shifts, crystallographic CIF files), and raw kinetic datasets in supplementary materials.
  • Data Availability : Deposit large datasets (e.g., computational outputs) in repositories like Zenodo or Figshare with DOI links.
  • Reagent Purity : Specify supplier, batch number, and purification methods for all chemicals.
  • Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed substrate attempts) to prevent publication bias .

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